3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride, also known as GSK3β inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK3β), a serine/threonine protein kinase that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride exerts its inhibitory effect on 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ by binding to the ATP-binding site of the enzyme, preventing its phosphorylation and activation. This inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride are mainly attributed to its inhibitory effect on 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ. It has been shown to regulate various biological processes, including cell proliferation, differentiation, and apoptosis. In addition, it has been shown to modulate the activity of various transcription factors, including cAMP response element-binding protein (CREB), which plays a crucial role in learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride in lab experiments is its high selectivity and potency for 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ inhibition. This allows for the specific targeting of this enzyme without affecting other kinases. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for the use of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride in scientific research. One potential direction is the development of more potent and selective 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ inhibitors for therapeutic applications. Another direction is the investigation of the role of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ in various diseases, including neurodegenerative diseases, diabetes, and cancer. Furthermore, the use of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride in combination with other drugs or therapies may provide more effective treatment options for these diseases.
Synthesis Methods
The synthesis method of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride involves the reaction of 2-aminobenzophenone with 2-bromoacetophenone in the presence of potassium carbonate and copper powder to yield the intermediate compound. The intermediate is then reacted with ammonium acetate and potassium hydroxide to produce the final product, 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis.
Scientific Research Applications
3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride has been widely used in scientific research as a 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ inhibitor. It has been shown to inhibit 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ activity in various cell lines and animal models, leading to the identification of its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism. In cancer, it has been shown to inhibit cancer cell proliferation and induce apoptosis.
properties
IUPAC Name |
3,5-dihydroimidazo[2,1-a]isoindol-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.ClH/c11-9-6-13-5-7-3-1-2-4-8(7)10(13)12-9;/h1-4,11H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYYFRUKUZHLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=N)CN31.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydro-2H-imidazo[2,1-a]isoindol-2-imine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.